molecular formula C27H33N3O4 B11628467 4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11628467
M. Wt: 463.6 g/mol
InChI Key: MRRMPOARCGEBIZ-WJTDDFOZSA-N
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Description

4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C27H33N3O4 and a molecular weight of 463.582 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups such as allyloxy, dimethylamino, and hydroxy groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The allyloxy and dimethylamino groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dimethylamino groups can interact with biological receptors, while the hydroxy and allyloxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one include:

These compounds share similar structural features but differ in the substitution patterns on the benzoyl and pyrrol-2-one moieties, which can lead to differences in their chemical and biological properties.

Properties

Molecular Formula

C27H33N3O4

Molecular Weight

463.6 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H33N3O4/c1-7-16-34-21-12-13-22(18(2)17-21)25(31)23-24(19-8-10-20(11-9-19)29(5)6)30(15-14-28(3)4)27(33)26(23)32/h7-13,17,24,31H,1,14-16H2,2-6H3/b25-23+

InChI Key

MRRMPOARCGEBIZ-WJTDDFOZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)N(C)C)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)N(C)C)O

Origin of Product

United States

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